Methyl (2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxylate
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Overview
Description
Methyl (2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tetrahydropyran derivatives.
Formation of the Pyran Ring: The pyran ring is formed through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the desired stereochemistry.
Esterification: The final step involves the esterification of the carboxylate group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled temperature and pH conditions.
Major Products
Scientific Research Applications
Methyl (2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl (2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Menthol: A compound with a similar stereochemistry, known for its cooling and analgesic properties.
Menthyl Salicylate: An ester of menthol and salicylic acid, used for its analgesic and anti-inflammatory effects.
Methylchloroisothiazolinone: An isothiazolinone derivative used as a biocide.
Uniqueness
Methyl (2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxylate is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylate ester
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl (2S,5R)-5-aminooxane-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)6-3-2-5(8)4-11-6/h5-6H,2-4,8H2,1H3/t5-,6+/m1/s1 |
InChI Key |
PIVKGIKTTPFIMX-RITPCOANSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](CO1)N |
Canonical SMILES |
COC(=O)C1CCC(CO1)N |
Origin of Product |
United States |
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